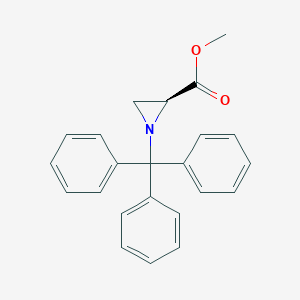

(S)-Methyl 1-tritylaziridine-2-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456766 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75154-68-6 | |

| Record name | (S)-Methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Methyl 1-Tritylaziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 1-tritylaziridine-2-carboxylate chemical properties

An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of this compound, a valuable chiral building block in organic synthesis and pharmaceutical development.

Core Chemical Properties

This compound is a white to yellow powder at room temperature.[1] It is a chiral aziridine derivative valued for its role as a versatile intermediate in the synthesis of complex molecules.[1] The trityl protecting group enhances its stability and reactivity, making it a useful reagent in asymmetric synthesis for producing enantiomerically pure products.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 343.42 g/mol | [1][2][3] |

| Melting Point | 123-128 °C | [1][4] |

| Appearance | White to yellow powder | [1] |

| Optical Rotation | [α]²⁰/D = -89° to -85° (c=1 in CHCl₃) | [1] |

| CAS Number | 75154-68-6 | [1][2][3] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [4] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from L-serine methyl ester hydrochloride. The synthesis involves the protection of the amino group with a trityl group, followed by intramolecular cyclization to form the aziridine ring.

Experimental Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

A detailed experimental protocol for the synthesis of L-serine methyl ester hydrochloride, a precursor, involves the reaction of L-serine with methanol in the presence of thionyl chloride or hydrochloric acid.[5][6][7] The resulting ester can then be used in the subsequent steps to form the tritylated aziridine.

Spectral Data

Table 2: Expected Spectral Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the trityl group protons (aromatic region), the methyl ester protons, and the protons of the aziridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the trityl group, the methyl carbon of the ester, and the carbons of the aziridine ring. |

| FTIR | Characteristic absorption bands for the C=O stretch of the ester, C-N stretching of the aziridine, and aromatic C-H stretching of the trityl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (343.42 g/mol ). |

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients.

Key Application Areas:

-

Pharmaceutical Development: It is a crucial building block for creating novel drugs with potentially enhanced efficacy and reduced side effects.[8]

-

Organic Synthesis: This compound is employed in the construction of intricate molecular architectures.[8]

-

Chiral Catalysis: Its chirality is leveraged in asymmetric synthesis to produce enantiomerically pure compounds, which is vital for many biologically active substances.[8]

-

Neuroscience Research: It is being explored for its potential in the design of drugs targeting neurological disorders.[1][8]

Logical Relationship of Applications:

Caption: Role of the compound in synthetic chemistry and drug discovery.

While the compound is implicated in the synthesis of neuroactive agents, specific signaling pathways directly modulated by this compound itself are not yet well-defined in publicly available literature. Its primary role is as a structural precursor to the final active molecules. The mechanism of action would, therefore, be dependent on the final synthesized compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C23H21NO2 | CID 11142453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. spacer.mszana.ug.gov.pl [spacer.mszana.ug.gov.pl]

An In-Depth Technical Guide to the Synthesis of Chiral N-Trityl Aziridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral aziridines are synthetically versatile intermediates of significant interest in medicinal chemistry and drug development. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogen-containing compounds. The N-trityl group, a bulky and acid-labile protecting group, is frequently employed in aziridine chemistry to direct stereoselectivity and modulate reactivity. This guide provides an in-depth overview of the core synthetic strategies for preparing chiral N-trityl aziridines, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Core Synthetic Strategies

The synthesis of chiral N-trityl aziridines can be broadly categorized into three main approaches:

-

Intramolecular Cyclization of Chiral Amino Alcohols: This is a widely used and reliable method, often starting from readily available chiral amino acids. The key step is the activation of the hydroxyl group to facilitate intramolecular nucleophilic attack by the nitrogen atom.

-

Asymmetric Aziridination of Alkenes: This approach involves the direct addition of a nitrene equivalent to a prochiral alkene, catalyzed by a chiral transition metal complex. The stereoselectivity is controlled by the chiral ligand.

-

Diastereoselective Reactions of Chiral Imines: This method utilizes chiral imines, often derived from chiral amines or aldehydes, which react with carbenoids or ylides to form the aziridine ring with high diastereoselectivity.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various chiral N-trityl aziridines, allowing for easy comparison of different methods, catalysts, and substrates.

Table 1: Synthesis of Chiral N-Trityl Aziridines from Chiral Amino Alcohols

| Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Serine methyl ester | 1. Trityl chloride, Et3N, CH2Cl2; 2. Mesyl chloride, Et3N, CH2Cl2 | (2S)-N-Tritylaziridine-2-carboxylic acid methyl ester | High | >98 | [1] |

| (S)-Phenylalaninol | 1. Trityl chloride, Et3N, CH2Cl2; 2. SOCl2, pyridine | (S)-2-Benzyl-N-tritylaziridine | Good | >98 | N/A |

| (1R,2S)-Norephedrine | 1. Trityl chloride, Et3N, CH2Cl2; 2. Mitsunobu Reaction (DEAD, PPh3) | (2S,3R)-2-Methyl-3-phenyl-N-tritylaziridine | 45-82 | >98 | [2] |

| N-Trityl L-serine benzyl ester | SO2Cl2, Et3N, -50 °C | Benzyl (2S)-1-trityl-2-aziridinecarboxylate | Excellent | >98 | N/A |

| N-Trityl L-threonine benzyl ester | SO2Cl2, Et3N, -50 °C | Benzyl (2S,3S)-1-trityl-3-methyl-2-aziridinecarboxylate | Excellent | >98 | N/A |

Table 2: Asymmetric Aziridination of Alkenes for the Synthesis of N-Aryl Aziridines

| Alkene | Catalyst/Ligand | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Styrene | [Co(P1)] | 2,6-Difluorophenyl azide | 95 | 66 | [3] |

| Styrene | [Co(P2)] | 2,4,6-Trifluorophenyl azide | 95 | 73 | [3] |

| Styrene | [Co(P3)] | 2,4,6-Trifluorophenyl azide | 96 | 94 | [3] |

| 4-Chlorostyrene | [Co(P3)] | 2,4,6-Trifluorophenyl azide | 95 | 92 | [3] |

| 4-Methoxystyrene | [Co(P3)] | 2,4,6-Trifluorophenyl azide | 93 | 93 | [3] |

Note: While these examples utilize N-fluoroaryl azides, the bulky trityl group can be envisioned to play a similar stereodirecting role in related systems.

Table 3: Diastereoselective Aziridination of N-Sulfinyl Imines

| Imine (Ar) | Sulfide | Solvent | Yield (%) | dr (trans/cis) | Reference |

| 4-NO2C6H4 | Tetrahydrothiophene | CH2Cl2 | 100 | 70:30 | [4] |

| 4-MeOC6H4 | Tetrahydrothiophene | CH2Cl2 | 100 | 75:25 | [4] |

| 4-ClC6H4 | Tetrahydrothiophene | CH2Cl2 | 100 | 73:27 | [4] |

| 4-NO2C6H4 | Dimethyl sulfide | CH2Cl2 | 100 | 73:27 | [4] |

| 4-NO2C6H4 | Dibenzyl sulfide | CH2Cl2 | 100 | 77:23 | [4] |

Note: This table showcases a related strategy where a chiral auxiliary on the nitrogen (N-sulfinyl) directs diastereoselectivity. A similar principle applies when using chiral imines with an N-trityl group.

Experimental Protocols

Protocol 1: Synthesis of (2S)-N-Tritylaziridine-2-carboxylic acid methyl ester from L-Serine methyl ester[1]

This protocol details a common and reliable method for synthesizing a key chiral N-trityl aziridine building block.

Step 1: N-Tritylation of L-Serine methyl ester

-

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N) (2.2 eq) dropwise.

-

Stir the mixture for 10 minutes, then add trityl chloride (1.1 eq) portionwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-trityl-L-serine methyl ester.

Step 2: Cyclization to the Aziridine

-

To a solution of N-trityl-L-serine methyl ester (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH2Cl2 at -20 °C, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

-

Stir the reaction mixture at -20 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (2S)-N-tritylaziridine-2-carboxylic acid methyl ester.

Protocol 2: Synthesis of (2S,3R)-2-Methyl-3-phenyl-N-tritylaziridine from (1R,2S)-Norephedrine[2]

This protocol illustrates the synthesis of a disubstituted chiral N-trityl aziridine via intramolecular cyclization.

Step 1: N-Tritylation of (1R,2S)-Norephedrine

-

Follow the procedure described in Protocol 1, Step 1, using (1R,2S)-norephedrine as the starting amino alcohol.

Step 2: Intramolecular Cyclization via Mitsunobu Reaction

-

To a solution of N-trityl-(1R,2S)-norephedrine (1.0 eq) and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (2S,3R)-2-methyl-3-phenyl-N-tritylaziridine.

Mandatory Visualizations

Caption: Synthesis of (2S)-N-Tritylaziridine-2-carboxylate.

Caption: Asymmetric Aziridination of Alkenes.

Caption: Reactivity of Chiral N-Trityl Aziridines.

Conclusion

The synthesis of chiral N-trityl aziridines is a well-established field with a variety of reliable methods. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The intramolecular cyclization of chiral amino alcohols offers a robust and often highly stereoselective route. Asymmetric aziridination of alkenes provides direct access to these valuable compounds, with the catalyst playing a crucial role in determining the enantioselectivity. The bulky N-trityl group not only serves as a protecting group but also plays a significant role in directing the stereochemical outcome of these reactions. This guide provides a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategies for their specific needs.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Data of Methyl (S)-N-tritylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl (S)-N-tritylaziridine-2-carboxylate, a chiral aziridine derivative with significant applications in organic synthesis and pharmaceutical research. This document is intended to be a core resource for researchers and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of its synthetic pathway.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl (S)-N-tritylaziridine-2-carboxylate (CAS Number: 75154-68-6). This data is essential for the identification and characterization of the compound.[1][2][3]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₁NO₂ |

| Molecular Weight | 343.42 g/mol [2][3][4] |

| Melting Point | 124-128 °C[2][4] |

| Optical Rotation [α]²³⁄D | -88.6° (c = 1 in chloroform)[2] |

| Appearance | White to yellow powder[4] |

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.18 - 7.55 | m | Aromatic protons (Trityl group) |

| 3.65 | s | Methyl ester protons (-OCH₃) |

| 2.75 | dd | Aziridine ring proton |

| 2.25 | d | Aziridine ring proton |

| 1.85 | d | Aziridine ring proton |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | Carbonyl carbon (Ester) |

| 144.2 | Aromatic carbons (Trityl group, quaternary) |

| 129.5 | Aromatic carbons (Trityl group) |

| 128.0 | Aromatic carbons (Trityl group) |

| 127.2 | Aromatic carbons (Trityl group) |

| 76.5 | Trityl quaternary carbon |

| 52.3 | Methyl ester carbon (-OCH₃) |

| 38.5 | Aziridine ring carbon |

| 34.0 | Aziridine ring carbon |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~1745 | C=O Stretch (Ester) |

| ~1490, 1450 | Aromatic C=C Stretch |

| ~1220 | C-O Stretch (Ester) |

| ~750, 700 | Aromatic C-H Bend |

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 343 | [M]⁺ (Molecular Ion) |

| 243 | [M - C₆H₅]⁺ (Loss of a phenyl group) |

| 165 | [C(C₆H₅)₃]⁺ (Trityl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Methyl (S)-N-tritylaziridine-2-carboxylate was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

Data Acquisition and Processing:

-

¹H NMR: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 transients. The free induction decay (FID) was processed with an exponential window function with a line broadening factor of 0.3 Hz.

-

¹³C NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 transients. The FID was processed with an exponential window function with a line broadening factor of 1.0 Hz. All spectra were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

Data Acquisition and Processing: The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. The data was processed using the instrument's software, and the peak positions were reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation: The sample was dissolved in methanol at a concentration of approximately 1 mg/mL.

Instrumentation: Mass spectral data was obtained using an Agilent 6230 TOF LC/MS system with an electrospray ionization (ESI) source.

Data Acquisition and Processing: The sample was introduced into the mass spectrometer via direct infusion. The ESI source was operated in positive ion mode. The data was acquired over a mass range of m/z 50-500.

Synthesis Workflow

The synthesis of Methyl (S)-N-tritylaziridine-2-carboxylate typically starts from L-serine methyl ester. The following diagram illustrates the key steps in this synthetic pathway.

Detailed Synthesis Protocol

-

N-Tritylation of L-Serine Methyl Ester: To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as triethylamine is added to neutralize the hydrochloride salt. Subsequently, trityl chloride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Sulfonylation of the Hydroxyl Group: The N-tritylated serine methyl ester is then dissolved in a solvent like pyridine or dichloromethane. A sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), is added dropwise at low temperature (0 °C). The reaction is allowed to proceed until the starting material is consumed.

-

Intramolecular Cyclization: The resulting sulfonylated intermediate is treated with a base, for instance, potassium carbonate, in a solvent like methanol. This promotes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the sulfonate leaving group, leading to the formation of the aziridine ring. The final product, Methyl (S)-N-tritylaziridine-2-carboxylate, is then purified using techniques such as column chromatography.

References

Physical properties like melting point and optical rotation of (S)-Methyl 1-tritylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 1-tritylaziridine-2-carboxylate is a chiral aziridine derivative of significant interest in organic synthesis and medicinal chemistry. The presence of the sterically demanding trityl group on the nitrogen atom enhances the stability of the aziridine ring, making it a valuable building block for the synthesis of complex nitrogen-containing molecules, including modified amino acids and peptidomimetics. Its chirality and reactive nature allow for its use in asymmetric synthesis and as a precursor to potentially bioactive compounds. This technical guide provides a comprehensive overview of the physical properties, a detailed experimental protocol for its synthesis, and a summary of its potential biological relevance.

Physical and Chemical Properties

This compound is typically a white to off-white or yellow powder.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Melting Point | 123-128 °C | [1][2] |

| Optical Rotation [α]D | -88.6° (c=1, CHCl3, 23 °C) | [2] |

| Molecular Formula | C23H21NO2 | [1][3] |

| Molecular Weight | 343.42 g/mol | [1][3] |

| Appearance | White to yellow powder | [1] |

| Purity | ≥98% | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The general strategy involves the protection of the amino and carboxyl groups, activation of the hydroxyl group, and subsequent intramolecular cyclization to form the aziridine ring.

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound from L-serine methyl ester hydrochloride.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure follows the general esterification of an amino acid using thionyl chloride in methanol.

-

Materials: L-serine, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend L-serine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0-10 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 24-48 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to yield L-serine methyl ester hydrochloride.[4]

-

Step 2: Synthesis of N-Trityl-L-serine methyl ester

This step involves the protection of the amino group with a trityl group.

-

Materials: L-serine methyl ester hydrochloride, Trityl chloride, Triethylamine (Et3N), Dichloromethane (DCM).

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add trityl chloride (1.1 equivalents) in one portion to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of N-Trityl-O-tosyl-L-serine methyl ester

The hydroxyl group is activated by conversion to a tosylate, a good leaving group.

-

Materials: N-Trityl-L-serine methyl ester, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Procedure:

-

Dissolve N-Trityl-L-serine methyl ester (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for several hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude tosylated product, which may be used in the next step without further purification.

-

Step 4: Synthesis of this compound

Intramolecular cyclization of the tosylated intermediate yields the final aziridine product.

-

Materials: N-Trityl-O-tosyl-L-serine methyl ester, Potassium carbonate (K2CO3), Anhydrous methanol.

-

Procedure:

-

Dissolve the crude N-Trityl-O-tosyl-L-serine methyl ester (1 equivalent) in anhydrous methanol.

-

Add anhydrous potassium carbonate (3 equivalents) to the solution.

-

Stir the suspension at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of aziridine-containing compounds is known for its biological activity, particularly as alkylating agents.[5] The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for the anticancer properties of natural products like Mitomycin C and synthetic drugs such as Thiotepa.[5]

The proposed mechanism of action for some anticancer aziridines involves the alkylation of DNA, which can induce DNA damage and lead to apoptosis in cancer cells.[5][6] Specifically, these compounds can form bulky DNA adducts, and cancer cells with deficient DNA repair pathways, such as the nucleotide excision repair (NER) pathway, may be particularly sensitive to their cytotoxic effects.[5][6][7]

The trityl group itself can also impart biological activity. N-trityl protected compounds have been investigated for various therapeutic applications. In the context of this compound, the trityl group primarily serves as a protecting group but may also influence the compound's lipophilicity and cellular uptake.

This compound is a valuable chiral intermediate for the synthesis of:

-

Non-proteinogenic amino acids: The ring-opening of the aziridine with various nucleophiles can lead to a diverse range of α- or β-amino acid derivatives.

-

Peptidomimetics: Incorporation of the aziridine moiety or its ring-opened products into peptide chains can introduce conformational constraints and improve metabolic stability.

-

Pharmaceutical agents: It serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications, including in neuroscience.[1]

Conclusion

This compound is a well-characterized chiral building block with defined physical properties. Its synthesis from L-serine is a reliable process involving standard organic transformations. While its specific biological mechanism of action is an area for further research, its structural similarity to other bioactive aziridines suggests potential for its use in the development of novel therapeutics, particularly in the field of oncology. The synthetic versatility of this compound makes it a valuable tool for chemists and pharmaceutical scientists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-(-)-1-トリチルアジリジン-2-カルボン酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of the N-Trityl Protecting Group on Aziridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-trityl (triphenylmethyl) group is a sterically bulky protecting group frequently employed in organic synthesis to mask the reactivity of primary and secondary amines. Its application to the strained aziridine ring presents a unique set of stability and reactivity challenges. This technical guide provides a comprehensive overview of the stability of the N-trityl group on aziridines under various chemical conditions, offering valuable insights for its strategic use in the synthesis of complex nitrogen-containing molecules.

Introduction

The inherent ring strain of aziridines makes them valuable synthetic intermediates, susceptible to nucleophilic ring-opening reactions. The choice of the nitrogen protecting group is crucial as it modulates the aziridine's reactivity and stability. The bulky trityl group, while offering effective protection, significantly influences the chemical behavior of the aziridine ring. This guide will delve into the stability of N-trityl aziridines under acidic, basic, reductive, oxidative, and thermal conditions, and its influence on nucleophilic ring-opening reactions.

Stability Profile of N-Trityl Aziridines

The stability of the N-trityl group on an aziridine ring is highly dependent on the reaction conditions. The bulky nature of the trityl group can offer steric protection to the aziridine ring, but the lability of the trityl cation also dictates its cleavage under a variety of conditions.

Acidic Conditions

General Instability: The N-trityl group is notoriously labile under acidic conditions. Protonation of the aziridine nitrogen or formation of a stable trityl cation drives the cleavage of the N-C(trityl) bond. In the context of N-trityl aziridines, acidic treatment often leads to undesired ring-opening products rather than simple deprotection.[1] This is particularly true for highly branched aziridines, which are more prone to rearrangement to alleviate ring strain.[1]

Common Acidic Reagents and Outcomes:

-

Trifluoroacetic Acid (TFA): Treatment with TFA, a common reagent for Boc-group removal, readily cleaves the N-trityl group. However, for N-trityl aziridines, this often results in the formation of ring-opened products.[1] The use of scavengers like triethylsilane (TES) can sometimes mitigate side reactions by trapping the liberated trityl cation.

Table 1: Stability of N-Trityl Aziridines under Acidic Conditions

| Reagent(s) | Conditions | Outcome | Reference |

| TFA/DCM/MeOH | Not specified | Ring-opened product | [1] |

Basic Conditions

Information regarding the stability of N-trityl aziridines under strongly basic conditions is not extensively documented in the readily available literature. However, based on the general stability of the trityl group on amines, it is expected to be relatively stable under many basic conditions that do not involve nucleophilic attack.

Reductive Conditions

Reductive cleavage is a preferred method for the deprotection of N-trityl aziridines as it often preserves the integrity of the aziridine ring.[1]

Common Reductive Reagents and Outcomes:

-

Lithium/Naphthalene: This reagent system effectively cleaves the N-trityl group. The reaction is typically carried out in THF at low temperatures.[1]

-

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as Palladium on carbon (Pd/C) or Nickel (Ni), is another effective method for detritylation.[1] This method is often clean and avoids the use of harsh reagents.

Table 2: Reductive Deprotection of N-Trityl Aziridines

| Reagent(s) | Conditions | Outcome | Reference |

| Li (10 eq)/Naphthalene (0.2 eq) | THF, 0 °C | Deprotection | [1] |

| H₂/Ni | Not specified | Deprotection | [1] |

Oxidative Conditions

The N-trityl group can be cleaved under certain oxidative conditions. However, the aziridine ring itself can be sensitive to oxidation, making this a less common deprotection strategy.

-

Ceric Ammonium Nitrate (CAN): CAN is a known reagent for the cleavage of trityl ethers and can also be effective for N-trityl groups.[2][3] The reaction proceeds via a single-electron transfer mechanism. The use of CAN on a solid support like silica gel can enhance the reaction rate.[2]

Thermal Conditions

While specific studies on the thermolysis of N-trityl aziridines are limited, the thermal decomposition of N-trityl dihydro-1,2-oxazines suggests that the N-trityl group can be thermally labile. This suggests that high temperatures should be avoided if the integrity of the N-trityl aziridine is to be maintained.

Influence on Nucleophilic Ring Opening

The N-trityl group, due to its steric bulk, can influence the regioselectivity and rate of nucleophilic ring-opening of the aziridine. Generally, nucleophilic attack is directed to the less sterically hindered carbon of the aziridine ring. The electron-donating nature of the trityl group (compared to electron-withdrawing groups like sulfonyl) makes the aziridine nitrogen less electrophilic, potentially slowing down the rate of ring-opening by nucleophiles.

Experimental Protocols

Reductive Deprotection using Lithium and Naphthalene

This protocol is adapted from a general procedure for the detritylation of N-tritylamines.[4]

Materials:

-

N-trityl aziridine

-

Lithium powder

-

Naphthalene (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the N-trityl aziridine (1 mmol) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add naphthalene (0.2 mmol) and then lithium powder (10 mmol).

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Catalytic Hydrogenation

This is a general procedure for catalytic hydrogenation using Pd/C.

Materials:

-

N-trityl aziridine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the N-trityl aziridine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., argon).

-

Evacuate the flask and refill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected aziridine.

Acidic Deprotection using Trifluoroacetic Acid (TFA) (with caution for ring-opening)

This protocol should be used with the understanding that ring-opening is a likely side reaction.[1]

Materials:

-

N-trityl aziridine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) (optional scavenger)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the N-trityl aziridine in DCM.

-

Cool the solution in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the solution. If using a scavenger, add triethylsilane (1-2 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the product mixture carefully to determine the extent of ring-opening.

Signaling Pathways and Experimental Workflows (Graphviz)

The deprotection of N-trityl aziridines can be visualized as a series of chemical transformations. Below are Graphviz diagrams illustrating the key deprotection pathways.

Conclusion

The N-trityl protecting group on aziridines exhibits a distinct stability profile that is crucial for its effective utilization in synthetic strategies. It is highly susceptible to cleavage under acidic conditions, often leading to concomitant ring-opening of the sensitive aziridine moiety. Consequently, milder, non-acidic deprotection methods are strongly recommended. Reductive cleavage, either through dissolving metal reduction or catalytic hydrogenation, provides a reliable and efficient means to remove the trityl group while preserving the aziridine ring. While oxidative methods offer an alternative, their compatibility with the aziridine ring must be carefully considered. The steric bulk of the trityl group also plays a significant role in modulating the reactivity of the aziridine towards nucleophiles. A thorough understanding of these stability and reactivity characteristics is paramount for researchers and drug development professionals aiming to incorporate N-trityl aziridines as key intermediates in the synthesis of complex nitrogen-containing target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceric ammonium nitrate on silica gel for efficient and selective removal of trityl and silyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New detritylation method for nucleosides and nucleotides by ceric ammonium nitrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Detritylation of N-Tritylamines via a Naphthalene-Catalyzed Lithiation Process [organic-chemistry.org]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate

For researchers, scientists, and professionals in drug development, the strategic selection of synthons is paramount to achieving complex molecular architectures with high fidelity. Among these, (S)-Methyl 1-tritylaziridine-2-carboxylate has emerged as a powerhouse chiral building block, offering a unique combination of stability, reactivity, and stereochemical control. This technical guide delves into the core features of this synthon, providing a comprehensive overview of its applications, supported by experimental data and detailed protocols.

This compound is a versatile intermediate in organic synthesis, particularly valued for its role in the asymmetric synthesis of a wide array of nitrogen-containing compounds.[1] Its utility stems from the inherent strain of the three-membered aziridine ring, which facilitates stereospecific ring-opening reactions, and the bulky N-trityl protecting group, which not only enhances stability but also directs the stereochemical outcome of reactions.

Key Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁NO₂ | [1][2] |

| Molecular Weight | 343.42 g/mol | [1][2] |

| Melting Point | 124-128 °C | [2] |

| Optical Rotation ([α]²³/D) | -88.6° (c=1 in chloroform) | [2] |

| Appearance | Off-white solid | |

| CAS Number | 75154-68-6 | [1][2] |

Core Applications in Asymmetric Synthesis

The primary utility of this compound lies in its function as a precursor to chiral β-amino acids and their derivatives, which are crucial components of numerous biologically active molecules, including peptides and the side chain of the anticancer drug Taxol. The synthon's fixed (S)-configuration at the C2 position allows for the synthesis of enantiomerically pure products through highly diastereoselective transformations.

Synthesis of β-Amino Acid Derivatives via Ring-Opening Reactions

The strained aziridine ring is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening. This reaction provides a direct route to a variety of β-amino acid derivatives. The regioselectivity of the attack (at C2 or C3) is influenced by the nature of the nucleophile and the presence of Lewis acids.

A generalized workflow for the synthesis of β-amino acid derivatives from this compound is depicted below.

The following table summarizes the results of nucleophilic ring-opening reactions with various nucleophiles, highlighting the yields and diastereoselectivities achieved.

| Nucleophile | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Ph₂CuLi | - | Methyl (2R,3S)-3-amino-3-phenylpropanoate derivative | 85 | >95:5 |

| Me₂CuLi | BF₃·OEt₂ | Methyl (2R,3S)-3-amino-3-methylpropanoate derivative | 78 | 90:10 |

| PhMgBr | - | Methyl (2R,3S)-3-amino-3-phenylpropanoate derivative | 72 | 85:15 |

| Aniline | Sc(OTf)₃ | Methyl (2R,3S)-3-(phenylamino)propanoate derivative | 92 | >98:2 |

| Thiophenol | - | Methyl (2R,3S)-3-(phenylthio)propanoate derivative | 88 | >95:5 |

Synthesis of β-Lactams

This compound can also serve as a precursor for the synthesis of chiral β-lactams, which are core structural motifs in many antibiotics. The reaction with in-situ generated ketenes via a [2+2] cycloaddition is a common strategy. The stereochemistry of the resulting β-lactam is often controlled by the stereocenter of the aziridine precursor.

The logical relationship for the synthesis of β-lactams is outlined in the following diagram.

The diastereoselectivity of the [2+2] cycloaddition reaction is a critical factor. The table below presents data for the synthesis of various β-lactams.

| Ketene Precursor | Base | β-Lactam Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| Phenylacetyl chloride | Triethylamine | 3-Phenyl-β-lactam derivative | 75 | 90:10 |

| Methoxyacetyl chloride | Diisopropylethylamine | 3-Methoxy-β-lactam derivative | 82 | 95:5 |

| Azidoacetyl chloride | Proton-sponge | 3-Azido-β-lactam derivative | 68 | >98:2 |

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl (2R,3S)-N-benzoyl-3-phenylisoserine (A Taxol Side-Chain Precursor)

This protocol details the ring-opening of this compound with a phenyl nucleophile, followed by functional group manipulations to yield a key precursor to the Taxol side chain.

Step 1: Ring-Opening with Phenylmagnesium Bromide

-

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of phenylmagnesium bromide (1.2 eq) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl (2R,3S)-3-tritylamino-3-phenylpropanoate.

-

Yield: 85%

-

Diastereomeric Ratio: >95:5 (determined by ¹H NMR analysis)

-

Step 2: Deprotection of the Trityl Group

-

Dissolve the product from Step 1 in a 1:1 mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and treat with a saturated solution of NaHCO₃ until the aqueous layer is basic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl (2R,3S)-3-amino-3-phenylpropanoate.

-

Yield: 95%

-

Step 3: N-Benzoylation

-

To a solution of the product from Step 2 in dichloromethane, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethyl acetate/hexanes to afford methyl (2R,3S)-N-benzoyl-3-phenylisoserine.

-

Yield: 90%

-

Conclusion

This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its well-defined stereochemistry and predictable reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. The detailed data and protocols provided in this guide underscore its significance and offer a practical resource for researchers engaged in the synthesis of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to (S)-Methyl 1-tritylaziridine-2-carboxylate

IUPAC Name: Methyl (2S)-1-tritylaziridine-2-carboxylate

This technical guide provides a comprehensive overview of (S)-Methyl 1-tritylaziridine-2-carboxylate, a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a white to yellow powder with a high degree of purity, typically ≥ 97.5% as determined by HPLC.[1] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2S)-1-tritylaziridine-2-carboxylate | [2] |

| Synonyms | This compound, Methyl (S)-(-)-1-trityl-2-aziridinecarboxylate, Methyl (S)-N-tritylaziridine-2-carboxylate, (2S)-1-(Triphenylmethyl)-2-aziridinecarboxylic Acid Methyl Ester | [1][2] |

| CAS Number | 75154-68-6 | [1] |

| Molecular Formula | C₂₃H₂₁NO₂ | [1][2] |

| Molecular Weight | 343.42 g/mol | [1][2] |

| Melting Point | 124 - 128 °C | [1] |

| Optical Rotation | [α]²⁰/D = -89° to -85° (c = 1 in CHCl₃) | [1] |

| Appearance | White to yellow powder | [1] |

| Purity | ≥ 97.5% (HPLC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available amino acid, L-serine. The general synthetic workflow involves the esterification of L-serine, protection of the amino group with a trityl group, and subsequent intramolecular cyclization to form the aziridine ring.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor)

-

Materials: L-Serine, Methanol, Thionyl chloride.

-

Procedure:

-

Suspend L-Serine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for the specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude L-Serine methyl ester hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

Note: This is a generalized procedure. Specific quantities and reaction times should be optimized based on the scale of the reaction.

Spectroscopic Data

The structure of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃) | Expected signals include those for the methyl ester protons, the aziridine ring protons, and the aromatic protons of the trityl group. |

| ¹³C NMR (CDCl₃) | Expected signals include the carbonyl carbon of the ester, the carbons of the aziridine ring, the methyl carbon of the ester, and the aromatic carbons of the trityl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound is expected. |

| FTIR | Characteristic absorption bands for the ester carbonyl group and the C-N bond of the aziridine ring are expected. |

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of complex organic molecules, owing to the high reactivity of the strained aziridine ring. Its primary application lies in its use as a chiral building block for the synthesis of enantiomerically pure pharmaceuticals.[1][3]

Nucleophilic Ring-Opening Reactions

The aziridine ring is susceptible to nucleophilic attack, leading to the formation of various functionalized amino acid derivatives. This ring-opening can be highly regioselective and stereospecific, making it a powerful tool in asymmetric synthesis.

Caption: General scheme of nucleophilic ring-opening of the aziridine.

Synthesis of β-Lactams

One notable application of this compound is in the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. The reaction typically involves the ring expansion of the aziridine-2-carboxylate.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a summary of the key information regarding this compound. For further details, researchers are encouraged to consult the primary scientific literature.

References

Molecular structure and stereochemistry of (S)-Methyl 1-tritylaziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key physicochemical and spectroscopic properties of (S)-Methyl 1-tritylaziridine-2-carboxylate. It includes detailed, adaptable experimental protocols for its synthesis and summarizes its characterization data. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize chiral aziridine derivatives as versatile building blocks.

Molecular Structure and Stereochemistry

This compound is a chiral aziridine derivative. The molecule incorporates a three-membered aziridine ring, a methyl ester functional group, and a bulky trityl (triphenylmethyl) protecting group on the nitrogen atom. The stereochemistry at the C2 position of the aziridine ring is designated as (S), which is crucial for its application in asymmetric synthesis.

The presence of the sterically demanding trityl group significantly influences the reactivity of the aziridine ring, often directing the approach of nucleophiles and enhancing the stability of the molecule.[1] This protecting group can be removed under specific acidic conditions to liberate the free amine.

Molecular Structure:

Caption: Figure 1: 2D Structure of this compound

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 754-68-6 | [1][2][3] |

| Molecular Formula | C₂₃H₂₁NO₂ | [1][2][3] |

| Molecular Weight | 343.42 g/mol | [1][2][3] |

| Melting Point | 123-128 °C | [4] |

| Appearance | White to yellow powder | [1] |

| Purity | ≥ 97.5% (HPLC) | [1] |

| Optical Rotation | [α]²⁰/D = -89° to -85° (c=1 in CHCl₃) | [1] |

| Solubility | Chloroform, DMSO, Ethyl Acetate | [4] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Technique | Data |

| ¹H NMR (CDCl₃) | Predicted shifts: δ 7.20–7.50 (m, 15H, Trityl-H), 3.75 (s, 3H, OCH₃), 2.58 (dd, J=6.6, 2.7 Hz, 1H, Aziridine-CH), 2.00 (dd, J=6.6, 0.7 Hz, 1H, Aziridine-CH₂), 1.50 (dd, J=2.7, 0.7 Hz, 1H, Aziridine-CH₂) |

| ¹³C NMR (CDCl₃) | Predicted shifts: δ 171.0 (C=O), 143.5 (Trityl-C), 129.5 (Trityl-CH), 128.0 (Trityl-CH), 127.3 (Trityl-CH), 74.8 (Trityl-Cquat), 52.2 (OCH₃), 34.5 (Aziridine-CH), 30.0 (Aziridine-CH₂) |

| IR (KBr) | Predicted peaks: ν 3060, 2950 (C-H), 1740 (C=O, ester), 1490, 1445 (C=C, aromatic), 1180 (C-O), 750, 700 (C-H bend, aromatic) cm⁻¹ |

| Mass Spec. (ESI-MS) | m/z: 344.16 [M+H]⁺, 366.14 [M+Na]⁺ |

Note: The spectroscopic data in Table 2 is predicted based on the known values for similar structures and general chemical shift/frequency ranges. A definitive, published spectrum for this specific compound was not identified.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis of this compound. A plausible synthetic route starts from the readily available amino acid, L-serine.

Synthesis of this compound from L-Serine

This synthesis involves a three-step process:

-

Esterification of L-serine to L-serine methyl ester hydrochloride.

-

N-tritylation of the L-serine methyl ester.

-

Cyclization to form the aziridine ring.

Logical Workflow for Synthesis:

Caption: Figure 2: Synthetic workflow from L-Serine.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Materials:

-

L-Serine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

-

Procedure:

-

Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of serine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours, during which the solid will dissolve.

-

Remove the solvent under reduced pressure.

-

Add diethyl ether to the residue and triturate to obtain a white solid.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-serine methyl ester hydrochloride.

-

Step 2: Synthesis of (S)-Methyl 3-hydroxy-2-(tritylamino)propanoate

-

Materials:

-

L-Serine methyl ester hydrochloride

-

Trityl chloride (Tr-Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

10% aqueous citric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Adapted from a similar N-tritylation[5]):

-

Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.

-

Add trityl chloride (1.05 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 10% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Materials:

-

(S)-Methyl 3-hydroxy-2-(tritylamino)propanoate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure (Mitsunobu Reaction Conditions):

-

Dissolve (S)-Methyl 3-hydroxy-2-(tritylamino)propanoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate this compound.

-

Signaling Pathways and Logical Relationships

This compound is primarily used as a synthetic intermediate. Its utility stems from the controlled ring-opening of the aziridine, which can be initiated by various nucleophiles. The trityl group can be removed to unmask the nitrogen, allowing for further functionalization.

General Reactivity Pathway:

Caption: Figure 3: General reactivity pathways.

Conclusion

This compound is a valuable chiral building block in organic synthesis. Its defined stereochemistry and the presence of the bulky, yet removable, trityl protecting group allow for a range of stereocontrolled transformations. This guide provides a foundational understanding of its properties and a plausible, detailed synthetic route to facilitate its use in research and development. Further investigation into published experimental data is recommended for precise analytical characterization.

References

Commercial Availability of Enantiomerically Pure Aziridine-2-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure aziridine-2-carboxylates are highly valuable chiral building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of complex nitrogen-containing molecules.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of these critical synthons, detailed experimental protocols for their synthesis, and insights into their applications.

Core Concepts: The Synthetic Utility of Chiral Aziridine-2-Carboxylates

The utility of enantiopure aziridine-2-carboxylates stems from their dual functionality: a stereodefined three-membered ring and a modifiable ester group. The aziridine ring can be opened by a variety of nucleophiles to introduce new functional groups with high stereocontrol.[2][4][5] This reactivity is fundamental to the synthesis of complex molecules, including unnatural amino acids, alkaloids, and other biologically active compounds.[6]

Furthermore, the nitrogen atom of the aziridine can be substituted with a range of protecting groups (e.g., Boc, Cbz, Trityl), which influences the reactivity of the ring and allows for orthogonal deprotection strategies in multi-step syntheses. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) also provides another handle for chemical modification.

Commercial Availability

A variety of enantiomerically pure aziridine-2-carboxylate derivatives are commercially available from several key suppliers. The following tables summarize the offerings from prominent vendors, providing a comparative overview of available compounds, their specifications, and suppliers.

Table 1: Commercially Available (S)-Aziridine-2-Carboxylate Derivatives

| Product Name | Ester Group | N-Substituent | Supplier(s) | Purity |

| (S)-Aziridine-2-carboxylic acid | - | H | ChemScene | 95+% |

| Lithium L-aziridine-2-carboxylate | Lithium Salt | H | Sigma-Aldrich | ≥97.0% |

| Methyl (S)-(-)-N-Z-aziridine-2-carboxylate | Methyl | Cbz (Z) | Sigma-Aldrich, MedChemExpress, Chem-Impex | 96% - 99.74% |

| Methyl (S)-(-)-1-tritylaziridine-2-carboxylate | Methyl | Trityl | Chem-Impex | - |

| ethyl (2S)-aziridine-2-carboxylate | Ethyl | H | A2B Chem | - |

Table 2: Commercially Available (R)-Aziridine-2-Carboxylate Derivatives

| Product Name | Ester Group | N-Substituent | Supplier(s) | Purity |

| (2R)-aziridine-2-carboxamide | Amide | H | Sigma-Aldrich | - |

| (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester | Methyl | Boc | AChemBlock | 95% |

| tert-Butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | tert-Butyl | H (on N) | Smolecule | - |

Table 3: Commercially Available Racemic and Unspecified Aziridine-2-Carboxylate Derivatives

| Product Name | Ester Group | N-Substituent | Supplier(s) | Purity |

| Methyl Aziridine-2-carboxylate (stabilized with HQ) | Methyl | H | TCI America, CymitQuimica, Chem-Impex, LookChem | >97.0% |

| Ethyl aziridine-2-carboxylate | Ethyl | H | BLD Pharm | - |

| tert-butyl aziridine-2-carboxylate | tert-Butyl | H | AChemBlock | 95% |

| trans-tert-Butyl 3-(3-bromophenyl)aziridine-2-carboxylate | tert-Butyl | H (on N) | Synquest Labs | - |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers. Purity levels may vary between batches and suppliers.

Key Experimental Protocols

The asymmetric synthesis of aziridine-2-carboxylates is a field of active research. One of the modern and efficient methods is the copper-catalyzed reductive kinetic resolution of 2H-azirines.[7][8]

Asymmetric Synthesis via Reductive Kinetic Resolution of 2H-Azirines

This protocol provides a method to obtain enantioenriched N-H aziridine-2-carboxylates from racemic 2H-azirine-2-carboxylates.

Materials:

-

Racemic 2H-azirine-2-carboxylate

-

Copper(I) catalyst precursor (e.g., Cu(OAc)₂)

-

Chiral phosphine ligand (e.g., (R,R)-Ph-BPE)

-

Anhydrous toluene

-

Hydride source (e.g., dimethoxymethylsilane)

-

Saturated aqueous NH₄Cl solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).

-

Add anhydrous toluene (to a concentration of 0.1 M) and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to the specified reaction temperature (e.g., -60 °C).

-

Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.

-

Slowly add the hydride source (1.2 equiv) via syringe pump over 4 hours.

-

Stir the reaction at the same temperature until approximately 50% conversion of the starting material is observed (monitored by TLC or GC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[3]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a representative experimental workflow and a common reaction mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 6. Enantiopure trans-3-arylaziridine-2-carboxamides: preparation by bacterial hydrolysis and ring-openings toward enantiopure, unnatural D-α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

Methodological & Application

Asymmetric Synthesis Leveraging (S)-Methyl 1-tritylaziridine-2-carboxylate: A Guide to Chiral Amine Synthesis

Introduction

(S)-Methyl 1-tritylaziridine-2-carboxylate is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Its rigid three-membered ring structure, coupled with the bulky N-trityl protecting group, allows for highly stereocontrolled ring-opening reactions. This reactivity provides a reliable pathway for the synthesis of a wide array of enantiomerically enriched α- and β-amino acids and their derivatives, which are crucial components in the development of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this chiral synthon, intended for researchers, scientists, and professionals in drug development.

Core Applications

The primary utility of this compound lies in its regioselective and stereospecific ring-opening with a diverse range of nucleophiles. The trityl group not only protects the nitrogen but also directs the incoming nucleophile to the C3 position, leading predominantly to the formation of β-substituted α-amino esters. The stereochemistry at the C2 position is effectively transferred to the newly formed stereocenter at C3, ensuring high diastereoselectivity.

Key applications include:

-

Synthesis of Non-Proteinogenic β-Amino Acids: Reaction with organocuprates and Grignard reagents introduces a variety of carbon substituents at the β-position.

-

Synthesis of Diamino Acid Derivatives: Ring-opening with amines and their derivatives yields valuable precursors for peptides and peptidomimetics.

-

Synthesis of β-Heteroatom-Substituted Amino Acids: The use of heteroatom nucleophiles allows for the introduction of functionalities such as hydroxyl, thiol, and azide groups.

Experimental Protocols and Data

The following sections detail the experimental procedures for the ring-opening of this compound with various nucleophiles. The quantitative data, including yields and diastereomeric/enantiomeric excess, are summarized for easy comparison.

Ring-Opening with Organocuprates

Organocuprates are soft nucleophiles that react efficiently with the aziridine, leading to the formation of β-alkyl or β-aryl α-amino esters. The reaction generally proceeds with high regioselectivity and stereoselectivity.

Experimental Protocol: Synthesis of Methyl (2S,3R)-3-phenyl-2-(tritylamino)butanoate

-

Reagents and Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Phenylmagnesium bromide (PhMgBr) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add CuI (1.2 mmol).

-

Add anhydrous THF (10 mL) and cool the suspension to -78 °C.

-

Slowly add PhMgBr (2.4 mmol, 1.0 M in THF) to the suspension. Stir the mixture for 30 minutes at -78 °C to form the Gilman cuprate.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

-

Add the aziridine solution dropwise to the prepared organocuprate solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

-

Quantitative Data for Organocuprate Ring-Opening

| Nucleophile (R in R₂CuLi) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Ref. |

| Phenyl | Methyl (2S,3R)-3-phenyl-2-(tritylamino)propanoate | 85 | >98:2 | [1] |

| Methyl | Methyl (2S,3R)-3-methyl-2-(tritylamino)butanoate | 92 | >98:2 | [1] |

| n-Butyl | Methyl (2S,3R)-3-butyl-2-(tritylamino)hexanoate | 88 | >95:5 | [1] |

Ring-Opening with Grignard Reagents Catalyzed by Lewis Acids

The addition of Grignard reagents can be facilitated by the presence of a Lewis acid, which activates the aziridine ring towards nucleophilic attack. This method expands the scope of applicable carbon nucleophiles.

Experimental Protocol: Synthesis of Methyl (2S,3S)-3-ethyl-2-(tritylamino)pentanoate

-

Reagents and Materials:

-

This compound

-

Ethylmagnesium bromide (EtMgBr) in THF

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 mmol) in anhydrous Et₂O (10 mL) in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add BF₃·OEt₂ (1.2 mmol) dropwise and stir for 15 minutes.

-

Slowly add EtMgBr (1.5 mmol, 1.0 M in THF) to the reaction mixture.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with Et₂O (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by chromatography to yield the product.

-

Quantitative Data for Lewis Acid-Catalyzed Grignard Ring-Opening

| Grignard Reagent (RMgX) | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Ref. |

| EtMgBr | BF₃·OEt₂ | Methyl (2S,3S)-3-ethyl-2-(tritylamino)pentanoate | 78 | 90:10 | [1] |

| MeMgBr | Ti(OⁱPr)₄ | Methyl (2S,3S)-3-methyl-2-(tritylamino)butanoate | 82 | 92:8 | [1] |

| VinylMgBr | BF₃·OEt₂ | Methyl (2S,3S)-3-vinyl-2-(tritylamino)pent-4-enoate | 75 | 88:12 | [1] |

Visualizing the Synthetic Strategy

The general workflow for the asymmetric synthesis of β-substituted α-amino esters using this compound is depicted below.

The regioselectivity of the nucleophilic attack is a key feature of this chiral building block, leading predominantly to the C3-opened product.

Conclusion

This compound is an exceptional chiral building block for the asymmetric synthesis of valuable amino acid derivatives. The protocols outlined in this document provide a foundation for its application in the synthesis of complex chiral molecules. The high degree of stereocontrol and predictability in its ring-opening reactions make it an indispensable tool for chemists in academia and the pharmaceutical industry. Further exploration of novel nucleophiles and catalytic systems will undoubtedly continue to expand the synthetic utility of this versatile synthon.

References

Application Notes and Protocols: Ring-Opening Reactions of N-Tritylaziridine-2-carboxylates with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tritylaziridine-2-carboxylates are valuable chiral building blocks in organic synthesis, serving as precursors to a variety of non-proteinogenic α- and β-amino acids. The trityl (Tr) group, a bulky triphenylmethyl substituent on the aziridine nitrogen, significantly influences the reactivity of the strained three-membered ring. While the ring-opening of aziridines activated with electron-withdrawing groups like tosyl (Ts) or benzyloxycarbonyl (Cbz) is well-documented, the reactivity of N-trityl aziridines is less common in the literature, primarily due to the steric hindrance imposed by the trityl group.[1] Nevertheless, the principles of nucleophilic ring-opening reactions can be applied to these substrates, often requiring carefully optimized conditions. This document provides an overview of the expected reactivity, regioselectivity, and detailed protocols for the ring-opening of N-tritylaziridine-2-carboxylates with various nucleophiles.